2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
Overview
Description
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, also known as 2-(2,4-dimethylphenyl)-2-methylpropan-1-amine, is an organic compound that is used in many scientific and research applications. It is a colorless liquid with a boiling point of 212 °C and a molecular weight of 174.25 g/mol. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a building block for the synthesis of other organic compounds.
Scientific Research Applications
Catalysis and Polymerization
One area of research involving aromatic amine compounds closely related to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine focuses on their use in catalysis and polymerization processes. A study on highly active catalyst systems for polymerizing 2,6-dimethylphenol used aromatic amine ligands and copper(I) chloride, highlighting the potential of aromatic amines in polymer synthesis. The research found that certain aromatic amine ligands, when paired with copper(I) chloride, significantly enhance the efficiency of poly(2,6-dimethyl-1,4-phenylene ether) synthesis due to their high basicity and minimal steric hindrance, which facilitates faster polymerization rates (Kim et al., 2018).
Organic Synthesis and Chemical Transformations
Research into the substitution of 2,4-dimethyl-phenoxy fragment by several amines has demonstrated the ability to achieve selective transformations, particularly with primary amines. This work showcases the versatility of aromatic amines in organic synthesis, enabling the creation of compounds with specific chiral properties and potentially opening up new avenues for the synthesis of complex organic molecules (Barjau et al., 2011).
Herbicidal Activity
Another field of application for compounds structurally similar to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is in the development of herbicides. A study on 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, which shares a functional group similarity, demonstrated notable herbicidal activities against certain plant species, indicating the potential agricultural applications of these compounds (Gao et al., 2013).
Medicinal Chemistry
In medicinal chemistry, the structural manipulation of aromatic amines, including those similar to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, has been explored for the development of novel compounds with potential therapeutic applications. Studies have synthesized and evaluated various analogues for their psychotomimetic potency, providing insights into the structure-activity relationship crucial for drug development (Jacob et al., 1977).
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is the octopamine receptor . Octopamine receptors are a type of G protein-coupled receptor that play a crucial role in neurotransmission .
Mode of Action
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine interacts with its targets through alpha-adrenergic agonist activity . This interaction with octopamine receptors of the central nervous system leads to inhibition of monoamine oxidases and prostaglandin synthesis . The compound’s action results in overexcitation, which can lead to paralysis and death in insects .
Biochemical Pathways
The compound affects the neurotransmission pathways via its interaction with octopamine receptors . The downstream effects include overexcitation and potential paralysis .
Pharmacokinetics
It is known that the compound is volatile and almost insoluble in water . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine’s action include overexcitation, potentially leading to paralysis and death in insects . This makes it effective as an insecticide and acaricide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine. For instance, its volatility and water insolubility may affect its distribution in the environment .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRAOFJWUTWUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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